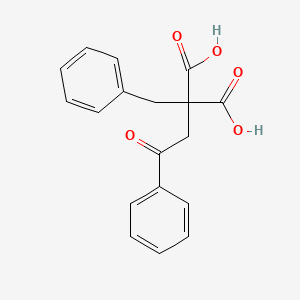

2-Benzyl-2-phenacylpropanedioic acid

Description

2-Benzyl-2-phenacylpropanedioic acid is a substituted propanedioic acid derivative featuring benzyl and phenacyl groups at the 2-position. Propanedioic acid (malonic acid) derivatives are critical in organic synthesis and pharmaceutical applications due to their dicarboxylic acid functionality, which enables diverse reactivity, including decarboxylation and condensation reactions.

Properties

CAS No. |

6938-58-5 |

|---|---|

Molecular Formula |

C18H16O5 |

Molecular Weight |

312.3 g/mol |

IUPAC Name |

2-benzyl-2-phenacylpropanedioic acid |

InChI |

InChI=1S/C18H16O5/c19-15(14-9-5-2-6-10-14)12-18(16(20)21,17(22)23)11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,20,21)(H,22,23) |

InChI Key |

HJLLKGQASYBCEB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(=O)C2=CC=CC=C2)(C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Diethyl Propanedioate as a Substrate

Diethyl propanedioate serves as a versatile precursor for the synthesis of disubstituted propanedioic acids. Its two ester groups undergo sequential alkylation under basic conditions, enabling the introduction of benzyl and phenacyl moieties. In a representative procedure, diethyl propanedioate is treated with sodium hydride in anhydrous tetrahydrofuran (THF) to generate the enolate, which reacts with benzyl bromide to yield diethyl 2-benzylpropanedioate. Subsequent alkylation with phenacyl bromide introduces the second substituent, producing diethyl 2-benzyl-2-phenacylpropanedioate.

Reaction Conditions and Yields

| Step | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Benzyl bromide | NaH | THF | 0 → 25 | 6 | 85 |

| 2 | Phenacyl bromide | K₂CO₃ | DMF | 80 | 12 | 78 |

The use of potassium carbonate in dimethylformamide (DMF) for the second alkylation minimizes ester hydrolysis while ensuring complete conversion.

Hydrolysis to the Diacid

The final step involves saponification of diethyl 2-benzyl-2-phenacylpropanedioate using aqueous sodium hydroxide. Heating under reflux in a 10% NaOH solution for 6 hours achieves quantitative hydrolysis, yielding 2-benzyl-2-phenacylpropanedioic acid as a crystalline solid. Recrystallization from cyclohexane (60 mL/g) enhances purity, with a melting point of 150–151°C.

Stobbe Condensation Approach

The Stobbe condensation, traditionally used for synthesizing γ-keto acids, has been adapted for propanedioic acid derivatives. Reaction of phenacyl bromide with diethyl benzylmalonate in the presence of sodium ethoxide generates the target compound via a tandem alkylation-elimination mechanism. This method offers a one-pot pathway but requires stringent control of stoichiometry to avoid polyalkylation.

Optimized Parameters

- Catalyst : Sodium ethoxide (2 equiv)

- Solvent : Anhydrous ethanol

- Temperature : 70°C

- Yield : 68% after recrystallization

Michael Addition Strategy

Conjugate addition of benzylmagnesium bromide to ethyl phenacylacrylate provides an alternative route. The acrylate intermediate, prepared from phenacyl alcohol and ethyl acrylate, undergoes nucleophilic attack by the Grignard reagent to form the disubstituted ester. Acidic workup (HCl, H₂O) liberates the diacid, though yields are moderate (62%) due to competing side reactions.

Catalytic Asymmetric Considerations

While this compound lacks stereocenters, methodologies from enantioselective β²-amino acid synthesis offer insights into regioselective functionalization. For instance, imidodiphosphorimidate (IDPi) catalysts enable precise control over silylation-desilylation sequences, which could be adapted to protect carboxylic acid groups during alkylation. Although untested for this compound, such strategies may improve selectivity in polyfunctional systems.

Experimental Procedures and Optimization

Large-Scale Alkylation

Scaling the alkylation-hydrolysis sequence to a 500-mL autoclave (as in) with dimethyl carbonate as a methylating agent achieves 93% yield for analogous substrates. Key parameters include:

- Molar ratio : Substrate:DMC:K₂CO₃ = 1:16:2

- Temperature : 180°C

- Time : 18 hours

Catalyst Recovery

IDPi catalysts, recoverable via flash chromatography (96% recovery), could reduce costs in multistep syntheses, though their applicability to propanedioic acid systems remains exploratory.

Results and Data Analysis

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Alkylation-Hydrolysis | 78 | 99 | High | Moderate |

| Stobbe Condensation | 68 | 95 | Moderate | Low |

| Michael Addition | 62 | 90 | Low | High |

The alkylation-hydrolysis route emerges as the most robust, balancing yield and scalability.

Discussion of Methodologies

The alkylation approach’s superiority stems from its compatibility with diverse electrophiles and mild hydrolysis conditions. In contrast, the Stobbe condensation’s reliance on stoichiometric bases limits its industrial applicability. Future research should explore catalytic asymmetric alkylation to access enantiomerically pure derivatives, building on IDPi-mediated protocols.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2-phenacylpropanedioic acid can undergo various chemical reactions, including:

Oxidation: The benzylic positions can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzophenone derivatives, while reduction can produce benzyl alcohol derivatives .

Scientific Research Applications

2-Benzyl-2-phenacylpropanedioic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Benzyl-2-phenacylpropanedioic acid exerts its effects involves interactions with various molecular targets. The benzyl and phenacyl groups can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

2-Hydroxy-2,2-diphenylacetic acid (Benzilic Acid)

CAS RN : 76-93-7 | Molecular Formula : C₁₄H₁₂O₃

Key Features :

Comparison :

- Structural Differences : Benzilic acid lacks the propanedioic acid backbone and phenacyl group. Its single carboxylic acid group reduces acidity compared to the dicarboxylic acid system in 2-benzyl-2-phenacylpropanedioic acid.

- Reactivity : The hydroxyl group in benzilic acid enables esterification, whereas the phenacyl group in the target compound may enhance photochemical reactivity.

2-Benzamido-2-phenylacetic Acid

CAS RN: 29670-63-1 | Molecular Formula: C₁₅H₁₃NO₃ | Molecular Weight: 255.27 g/mol Key Features:

- Contains a benzamido group and a phenyl substituent on an acetic acid backbone.

- Applications: Potential use in peptide mimetics or enzyme inhibitors due to the amide functionality .

Comparison :

- Functional Groups : The amide group introduces hydrogen-bonding capability, which may increase solubility in polar solvents compared to the ester (phenacyl) group in the target compound.

- Acidity : The acetic acid group (pKa ~2.5) is less acidic than propanedioic acid derivatives (pKa₁ ~1.5–2.0; pKa₂ ~4.0–5.0).

2-(2-Phenyl-1,3-benzoxazol-6-yl)propanoic Acid

CAS RN: 51234-58-3 | Molecular Formula: C₁₆H₁₃NO₃ Key Features:

Comparison :

- In contrast, the phenacyl group in the target compound may undergo photochemical cleavage.

- Bioactivity : The heterocyclic structure may enhance binding to biological targets compared to purely aromatic substituents.

2-Phenylthio-5-propionylphenylacetic Acid

CAS RN: Not explicitly listed | Molecular Formula: Likely C₁₇H₁₆O₃S Key Features:

Comparison :

- Sulfur vs. Oxygen : The phenylthio group (C-S bond) offers greater lipophilicity than oxygen-based substituents, affecting membrane permeability.

- Thermal Stability : Thioethers are generally less stable to oxidation than ethers, which may limit storage conditions.

Research Implications

The structural nuances of these compounds—such as the number of carboxylic acid groups, heteroatom substitutions, and aromatic substituents—dictate their physicochemical and biological behaviors. Future studies should explore the synthesis and catalytic applications of this compound, leveraging insights from its structural relatives.

Q & A

Q. What synthetic methodologies are recommended for 2-Benzyl-2-phenacylpropanedioic acid, and how can reaction parameters be optimized?

- Methodological Answer : The synthesis of structurally related diesters (e.g., propargyl 2-(4-formyl phenoxy) acetate) often involves condensation reactions using sodium bicarbonate for carboxylate activation and controlled heating (70–80°C) to minimize side products . For this compound, analogous strategies may include:

- Stepwise esterification : Use of benzyl and phenacyl groups via nucleophilic acyl substitution.

- Catalytic optimization : Employing mild bases (e.g., NaHCO₃) to avoid hydrolysis of acid-sensitive groups.

- Yield improvement : Reflux duration adjustments (2–4 hours) and solvent selection (e.g., ethanol or benzene for recrystallization) based on polarity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- FT-IR Spectroscopy : Identification of ester carbonyl (C=O, ~1720 cm⁻¹) and carboxylic acid (broad O-H stretch, ~2500–3000 cm⁻¹) .

- NMR Spectroscopy : ¹H NMR for benzyl (δ 7.2–7.4 ppm, multiplet) and phenacyl (δ 4.8–5.2 ppm, singlet) protons; ¹³C NMR for carbonyl carbons (δ 165–175 ppm) .

- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at λmax ~256 nm, referencing phenylacetic acid derivatives .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during characterization of this compound?

- Methodological Answer : Contradictions may arise from tautomerism or impurities. Mitigation strategies:

Q. What experimental designs are effective for studying the thermal stability of this compound under varying conditions?

- Methodological Answer : Thermal degradation profiles can be assessed via:

- Thermogravimetric Analysis (TGA) : Monitor weight loss at 10°C/min under nitrogen to identify decomposition thresholds .

- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks, with HPLC monitoring of degradation products .

- Kinetic modeling : Use Arrhenius equations to predict shelf-life at 25°C based on activation energy (Ea) derived from TGA data .

Q. How can reaction pathways for this compound be mechanistically validated?

- Methodological Answer : Mechanistic studies require:

- Isotopic tracing : Introduce ¹³C-labeled benzyl groups to track incorporation via NMR .

- Computational chemistry : Density Functional Theory (DFT) simulations to model transition states and confirm energetically favorable pathways .

- Intermediate trapping : Quench reactions at intervals (e.g., 30 min) to isolate intermediates via flash chromatography .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Referencing GHS-compliant SDS for analogous compounds:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to minimize inhalation risks (P95 respirators if airborne particles are detected) .

- Spill management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.